molecular formula C11H17N3 B13073679 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B13073679
M. Wt: 191.27 g/mol
InChI Key: ZPTPZVQGLAAQIQ-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a cyclopentyl group at the C4 position. Despite structural similarities to clinically used imidazo[1,2-a]pyridines (e.g., zolpidem), imidazo[4,5-c]pyridine derivatives remain underexplored in clinical settings, primarily due to insufficient structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-cyclopentyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C11H17N3/c1-2-4-8(3-1)10-11-9(5-6-12-10)13-7-14-11/h7-8,10,12H,1-6H2,(H,13,14)

InChI Key

ZPTPZVQGLAAQIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C3=C(CCN2)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be achieved through several methods. One common approach involves the reaction of 3,4-diaminopyridine with cyclopentanone under acidic conditions to form the desired imidazo[4,5-C]pyridine ring system . The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as an inhibitor of cyclin-dependent kinases (CDKs) and factor Xa, which are involved in cell cycle regulation and blood coagulation, respectively .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[4,5-c]pyridine scaffold is distinguished by the positions of its nitrogen atoms, which influence electronic properties and binding interactions. Key derivatives and their properties are compared below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Cyclopentyl-imidazo[4,5-c]pyridine Cyclopentyl (C4) C12H17N3 203.29 Potential kinase/BET inhibitor
4-(4-Fluorophenyl)-imidazo[4,5-c]pyridine 4-Fluorophenyl (C4) C12H12FN3 217.24 High purity (>99%), commercial availability
2-Methyl-imidazo[4,5-c]pyridine Methyl (C2) C7H9N3 135.17 Structural simplicity, research use
1-Ethyl-imidazo[4,5-c]pyridine Ethyl (N1) C8H13N3 151.21 Enhanced solubility (logP ~1.2)

Key Observations :

  • Cyclopentyl vs.
  • N1 vs. C4 Substitutions : Alkyl groups at N1 (e.g., ethyl) enhance solubility, while C4 substitutions (e.g., cyclopentyl) may optimize steric interactions with target proteins .

Pharmacological Activity

Kinase Inhibition (BTK and Syk)
  • Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine : The [4,5-c] isomer exhibits superior Bruton's tyrosine kinase (BTK) inhibition compared to the [4,5-b] analog. For example, trisubstituted imidazo[4,5-c]pyridines showed IC50 values <10 nM against BTK, attributed to enhanced tolerance for bulky C6 substituents .
  • Syk Inhibition : Imidazo[4,5-c]pyridine derivatives are weaker Syk inhibitors than imidazo[1,2-a]pyrazine-based compounds (e.g., Entospletinib) but demonstrate dual BTK/Syk activity, enabling broader therapeutic applications .
Epigenetic Modulation (BET Inhibition)
  • The 1H-imidazo[4,5-c]quinoline-2(3H)-one core in BET inhibitors (e.g., I-BET151) mimics acetylated lysine, facilitating interactions with BRD3. Modifications to this core, such as replacing it with a γ-carboline motif, improved BRD4-binding affinity (e.g., compound 81, Kd ~50 nM) .

Structure-Activity Relationships (SAR)

  • C4 Position : Substitutions at C4 (e.g., cyclopentyl, fluorophenyl) are critical for target engagement. Cyclopentyl's hydrophobicity may enhance binding to hydrophobic kinase domains .
  • C6 Position : Imidazo[4,5-c]pyridines tolerate diverse C6 substituents (e.g., pyrazinylmethyl), which fine-tune selectivity and potency .
  • N1 Modifications : Alkylation (e.g., ethyl) improves pharmacokinetic properties but may reduce CNS penetration due to increased polarity .

Biological Activity

4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C₁₃H₂₁N₃
  • Molecular Weight : 219.33 g/mol
  • CAS Number : 2007382-06-9

Anticancer Activity

Research indicates that imidazo[4,5-C]pyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives of imidazo[4,5-C]pyridine can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

CompoundCell LineIC₅₀ (µM)Reference
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
25eHCT1168.91

The most potent compounds demonstrated IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin and sorafenib, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-C]pyridine derivatives have also been explored. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives were found to be more effective against Gram-positive strains.

CompoundBacterial StrainActivity
Compound ABacillus cereusSensitive
Compound BEscherichia coliResistant

The structure-activity relationship (SAR) studies suggest that modifications in the cyclopentyl moiety can enhance antimicrobial efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells by modulating caspase activity.

Case Studies

Recent studies highlight the effectiveness of imidazo[4,5-C]pyridine derivatives in various biological assays:

  • Study on HepG2 Cells : A derivative demonstrated a significant reduction in cell viability at low concentrations (IC₅₀ = 6.19 µM), surpassing the efficacy of established chemotherapeutics .
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited notable antibacterial activity against Bacillus cereus and showed promise as potential therapeutic agents for bacterial infections .

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